Penta-1,4-diyne

Übersicht

Beschreibung

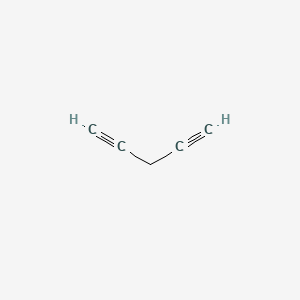

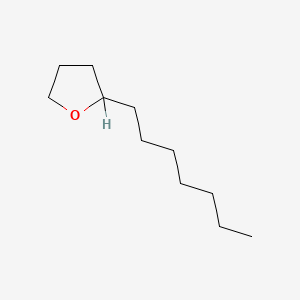

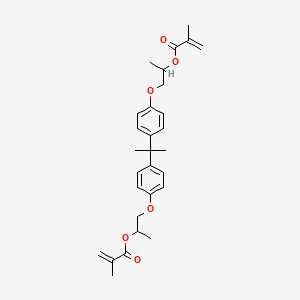

Penta-1,4-diyne is a chemical compound that belongs to the alkynes . It is a structural isomer to 1,3-pentadiyne . It has a chemical formula of C5H4 and a molar mass of 64.087 g·mol −1 . The compound appears as a colorless liquid .

Synthesis Analysis

Until the late 1960s, no successful synthesis of this seemingly simply preparable molecule was described . The successful isolation in small amounts succeeded by reacting propargyl bromide and to the respective Normant cuprate converted acetylene grignard (usage of copper (I) chloride) in THF . An improved synthesis method was published by Verkruijsse and Hasselaar in 1979 . Moreover, a flash vacuum pyrolysis starting from 3-ethynylcycloprop-1-ene at 550 °C yields the compound and penta-1,2-dien-4-yne as side product . Alternatively, a photolytic decomposition of cyclopentadienylidene via UV radiation is possible .Molecular Structure Analysis

The molecular structure of Penta-1,4-diyne can be represented by the SMILES notation as C#CCC#C . The compound has a dipole moment of 0.516 D . Both triple bonds in 1,4-position destabilize each other according to another study by 3.9 kcal · mol −1 .Chemical Reactions Analysis

Penta-1,4-diyne forms during the exothermic reaction of allene and the ethynyl radical . This reaction is mainly of interest for astrochemistry .Physical And Chemical Properties Analysis

Penta-1,4-diyne has a melting point of −21 – −19 °C and a boiling point of 61–64 °C . Its refractive index (nD) is 1.4283 (23 °C) . At room temperature, the substance discolors from a colorless to a yellowish liquid .Wirkmechanismus

There is a study that synthesized a series of penta-1,4-dien-3-one oxime ether derivatives containing a quinoxaline moiety and evaluated their antibacterial and antiviral activities . The mechanism of antibacterial action of one of the compounds against Xanthomonas axonopodis pv. Citri (Xac) was analyzed through scanning electron microscopy .

Safety and Hazards

Penta-1,4-diyne may react vigorously with strong oxidizing agents . It may react exothermically with reducing agents to release gaseous hydrogen . It can undergo exothermic polymerization reactions in the presence of various catalysts (such as acids) or initiators . It may undergo autoxidation upon exposure to the air to form explosive peroxides .

Eigenschaften

IUPAC Name |

penta-1,4-diyne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4/c1-3-5-4-2/h1-2H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDROPVLMRLHTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179202 | |

| Record name | Penta-1,4-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Penta-1,4-diyne | |

CAS RN |

24442-69-1 | |

| Record name | Penta-1,4-diyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024442691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penta-1,4-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B3369704.png)

![9-Butyl-6-[(4-chlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B3369712.png)

![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester](/img/structure/B3369753.png)

![12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B3369754.png)

![12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B3369760.png)